molecular formula C12H16ClN3 B10959688 3-chloro-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-1,2,4-triazole

3-chloro-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-1,2,4-triazole

Cat. No.: B10959688
M. Wt: 237.73 g/mol
InChI Key: XVZCJDUIUBSIKJ-UHFFFAOYSA-N
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Description

1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a triazole ring and a chlorine atom further enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE typically involves multiple steps, starting from adamantane. One common method includes the chlorination of adamantane to form 1-chloroadamantane, followed by the introduction of the triazole ring through a cyclization reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may employ continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming complex polycyclic structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group provides a rigid scaffold that enhances binding affinity, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE can be compared with other adamantane derivatives, such as:

    1-ADAMANTYLAMINE: Known for its antiviral properties, particularly against influenza A.

    1-ADAMANTYLACETIC ACID: Used in the synthesis of bioactive compounds and pharmaceuticals.

    1-ADAMANTYL-1H-IMIDAZOLE: Utilized in medicinal chemistry for its potential therapeutic effects.

The uniqueness of 1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE lies in its combination of the adamantyl group with a triazole ring and a chlorine atom, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

1-(1-adamantyl)-3-chloro-1,2,4-triazole

InChI

InChI=1S/C12H16ClN3/c13-11-14-7-16(15-11)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2

InChI Key

XVZCJDUIUBSIKJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=NC(=N4)Cl

Origin of Product

United States

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